2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline
Overview
Description
2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline is a useful research compound. Its molecular formula is C11H11N3S and its molecular weight is 217.29 g/mol. The purity is usually 95%.
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Biological Activity
2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline, a compound characterized by its unique structural features, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its role as a kinase inhibitor, particularly against Mer and c-Met kinases, which are implicated in various cancers.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 217.29 g/mol. The presence of both a pyrimidine ring and an aniline moiety contributes to its diverse interactions with biological targets.
Kinase Inhibition
Recent studies have highlighted the compound's effectiveness as a dual inhibitor of Mer and c-Met kinases. These kinases are frequently overexpressed in tumors and play crucial roles in tumor growth and metastasis.
- In Vitro Studies :
- The compound demonstrated IC50 values of 18.5 ± 2.3 nM for Mer kinase and 33.6 ± 4.3 nM for c-Met kinase, indicating potent inhibitory activity .
- It exhibited significant antiproliferative effects on cancer cell lines such as HepG2, MDA-MB-231, and HCT116, showcasing its potential as an anticancer agent .
Anti-inflammatory Properties
The compound's structure allows it to modulate inflammatory pathways. Research indicates that derivatives related to this compound can inhibit key inflammatory mediators, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the aniline or pyrimidine moieties can significantly influence the compound's biological activity. For instance:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(Pyrimidin-2-ylthio)aniline | Pyrimidine ring with thioether linkage | Kinase inhibition |
2-Amino-4-(pyrimidin-2-yl)phenol | Hydroxyl group on phenol | Antimicrobial activity |
3-Methyl-4-(pyrimidin-2-ylthio)aniline | Methyl substitution on the aniline | Potential anti-inflammatory effects |
This table illustrates how structural variations can lead to distinct biological activities.
Case Study 1: Dual Inhibition of Mer and c-Met Kinases
In a study focusing on the design and synthesis of pyrimidine derivatives, compound 18c was identified as a standout candidate due to its robust inhibitory activity against both Mer and c-Met kinases. It demonstrated:
- IC50 Values : 18.5 nM (Mer), 33.6 nM (c-Met)
- Antiproliferative Activity : Effective against multiple cancer cell lines.
- Safety Profile : Favorable results in hERG testing, indicating low cardiotoxicity .
Case Study 2: Anti-inflammatory Effects
Research has shown that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This opens avenues for therapeutic applications in chronic inflammatory conditions .
Properties
IUPAC Name |
2-(pyrimidin-2-ylsulfanylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11/h1-7H,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCPUFGCOLMYBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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